2-Ethylhexyl dihydrogen phosphate
Overview
Description
2-Ethylhexyl dihydrogen phosphate is an organic phosphorus compound with the chemical formula C8H19O4P. It is also known as phosphoric acid mono(2-ethylhexyl) ester. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. It is widely used in various industrial applications, including as a flame retardant, plasticizer, and lubricant additive.
Mechanism of Action
Target of Action
2-Ethylhexyl dihydrogen phosphate (EHDP) is an organic phosphate ester compound . It is primarily used as a laboratory chemical and in the synthesis of substances . .
Action Environment
The action, efficacy, and stability of EHDP can be influenced by various environmental factors. For instance, EHDP is a combustible substance and should be kept away from heat, sparks, open flames, and hot surfaces . It is also advised to store EHDP in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Ethylhexyl Dihydrogen Phosphate are not well-studied. It is known that it can interact with various biomolecules. For instance, it has been used to facilitate the transport of chromium (III) through activated composite membrane (ACM) .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that it can influence cell function. For example, it has been used as a lubricant additive, which can potentially affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that it can exert its effects at the molecular level. For instance, it has been used to facilitate the transport of chromium (III) through activated composite membrane (ACM), suggesting that it may interact with biomolecules and potentially influence gene expression .
Temporal Effects in Laboratory Settings
It is known that it can influence cellular function over time .
Dosage Effects in Animal Models
It is known that it can influence cellular function and potentially have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it can interact with enzymes or cofactors .
Transport and Distribution
It is known that it can interact with transporters or binding proteins .
Subcellular Localization
It is known that it can potentially be directed to specific compartments or organelles .
Preparation Methods
2-Ethylhexyl dihydrogen phosphate is typically synthesized through the esterification reaction between 2-ethylhexanol and phosphoric acid. The reaction involves mixing 2-ethylhexanol with phosphoric acid under controlled conditions to form the ester. The reaction mixture is then subjected to dehydration and purification processes to obtain the final product .
In an industrial setting, the preparation method involves adding phosphorus oxychloride, a catalyst, and 2-ethylhexanol into a reaction kettle. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours, followed by the removal of generated HCl gas. The temperature is then raised to 40-70°C, and the reaction continues for 1-4 hours. Finally, an NaOH solution is added, and the product is obtained through washing, filtration, and distillation .
Chemical Reactions Analysis
2-Ethylhexyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group is replaced by other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used[3][3].
Scientific Research Applications
2-Ethylhexyl dihydrogen phosphate has a wide range of scientific research applications:
Biology: It is used in the preparation of various biological buffers and as a component in some biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Comparison with Similar Compounds
2-Ethylhexyl dihydrogen phosphate is similar to other organophosphorus compounds such as di(2-ethylhexyl)phosphoric acid (DEHPA) and tributyl phosphate (TBP). it has unique properties that make it suitable for specific applications. For example, DEHPA is commonly used in the extraction of uranium and rare earth elements, while TBP is used as a plasticizer and in the extraction of metals. The unique structure of this compound allows it to be used in applications where other similar compounds may not be as effective .
Similar Compounds
- Di(2-ethylhexyl)phosphoric acid (DEHPA)
- Tributyl phosphate (TBP)
- Monoethyl phosphate
- Bis(2-ethylhexyl) phosphate
Properties
IUPAC Name |
2-ethylhexyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKDOMVGKKPJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035184 | |
Record name | 2-Ethylhexyl dihydrogen phosphate | |
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Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; Liquid, Other Solid | |
Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |
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Record name | Phosphoric acid, 2-ethylhexyl ester | |
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Vapor Pressure |
0.0000004 [mmHg] | |
Record name | 2-Ethylhexyl dihydrogen phosphate | |
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CAS No. |
1070-03-7, 12645-31-7 | |
Record name | Mono(2-ethylhexyl)phosphate | |
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Record name | 2-Ethylhexyl dihydrogen phosphate | |
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Record name | 2-Ethylhexyl phosphate | |
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Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |
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Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-ethylhexyl dihydrogen phosphate suitable for extracting rare-earth elements (REEs) from seawater?
A1: H2MEHP, often used in conjunction with bis(2-ethylhexyl) hydrogen phosphate (HDEHP), exhibits a strong affinity for REEs. This affinity stems from its ability to form stable complexes with REE ions. [] In a method described by Wu et al., a mixture of H2MEHP and HDEHP is adsorbed onto a C18 cartridge. When seawater is passed through this cartridge, the REEs selectively bind to the H2MEHP/HDEHP complex, allowing for their separation and subsequent analysis. This method offers a rapid, reliable, and efficient way to preconcentrate trace REEs from complex matrices like seawater. []
Q2: Apart from REE extraction, are there other applications where this compound is utilized?
A2: Yes, this compound finds applications beyond REE extraction. For instance, it is used in the formulation of liquid photosensitive corrosion-resistant printing inks. [] In these inks, H2MEHP likely acts as a dispersing agent, aiding in the uniform distribution of pigments and other components within the ink matrix. []
Q3: What are the potential environmental concerns regarding this compound usage, and are there strategies for mitigation?
A3: While the provided research doesn't delve into the specific environmental impacts of H2MEHP, it's crucial to acknowledge that organophosphates, in general, can pose environmental risks. Future research could investigate the biodegradability of H2MEHP and explore strategies for its responsible disposal and potential recycling to minimize its environmental footprint.
Q4: What analytical techniques are employed to study and quantify this compound?
A4: While not explicitly mentioned in the context of analyzing H2MEHP itself, the research highlights the use of Inductively Coupled Plasma Mass Spectrometry (ICPMS) for determining the concentration of REEs after their extraction using H2MEHP. [] This suggests that techniques like ICPMS, coupled with appropriate separation methods, could be helpful in quantifying H2MEHP in various matrices.
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